Phe-Val

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

Peptide Self-Assembly and Nanomedicine

Phe-Val, particularly the Phe-Phe motif, serves as a fundamental building block for the self-assembly of peptides into nanostructures like hydrogels and nanotubes. These structures possess unique properties valuable in nanomedicine [].

Researchers explore their potential in drug delivery, where the self-assembled structures act as carriers for therapeutic molecules, enhancing their bioavailability and targeting specific areas within the body []. Additionally, these structures show promise in developing biomaterials for tissue engineering and regenerative medicine [].

Cell Adhesion Inhibition

The cyclic form of Phe-Val, known as Cyclo(Arg-Gly-Asp-D-Phe-Val) (cRGDfV), exhibits potent cell adhesion inhibition properties. This characteristic makes it a valuable tool for understanding various cellular processes, including cell migration, signal transduction, and the role of cell adhesion in diseases [].

This peptide effectively blocks the interaction between cells and the extracellular matrix, a network of proteins and sugars that provides structural support and signaling cues to cells. By inhibiting this interaction, researchers can study how cells respond to detachment and gain insights into various biological phenomena [].

Other Potential Applications

Several studies suggest Phe-Val possesses additional properties with research potential:

- Antioxidant and anticancer activities: Studies suggest Phe-Val might exhibit antioxidant properties, potentially offering protection against cell damage caused by free radicals, and may have anticancer effects, although further research is needed to understand the mechanisms and potential applications [].

- Blood sugar regulation: Some studies indicate Phe-Val might play a role in regulating blood sugar levels, requiring further investigation to confirm its function and potential therapeutic implications [].

- Brain function: Preliminary research suggests Phe-Val might influence brain function, although the specific mechanisms and potential applications remain unclear and require further exploration [].

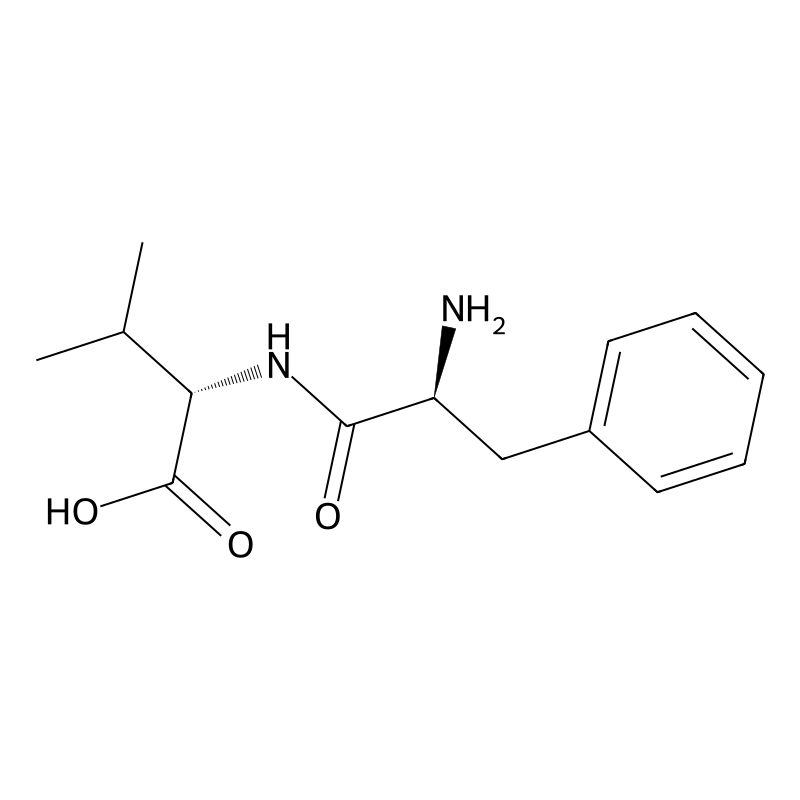

Phe-Val, also known as L-phenylalanine-L-valine, is a dipeptide formed from the amino acids phenylalanine and valine. Its molecular formula is with a molecular weight of approximately 264.32 g/mol. The compound is recognized for its role as a metabolite in biological systems and has garnered interest due to its potential therapeutic applications and unique properties in biochemistry .

Phe-Val exhibits notable biological activities. It has been reported to be biocompatible, making it suitable for various biomedical applications. In vitro studies have indicated that dipeptides like Phe-Val can influence immune responses by modulating cytotoxic T-lymphocytes and natural killer cells . Furthermore, it has been suggested that Phe-Val may play a role in metabolic pathways as an endogenous metabolite .

Phe-Val can be synthesized through several methods:

- Solid-phase peptide synthesis: This method involves sequential addition of protected amino acids to a growing peptide chain on a solid support.

- Liquid-phase synthesis: Involves coupling the two amino acids in solution, often using coupling agents like Dicyclohexylcarbodiimide (DCC) to facilitate bond formation.

- Enzymatic synthesis: Utilizing specific enzymes to catalyze the formation of peptide bonds under mild conditions.

These methods allow for the production of Phe-Val with varying degrees of purity and yield depending on the conditions used.

Studies on Phe-Val's interactions with biological systems have revealed its potential to modulate immune responses. For instance, research indicates that dipeptides containing hydrophobic side chains can affect the activity of cytotoxic immune cells . Furthermore, interaction studies involving Phe-Val with other biomolecules are essential for understanding its role in metabolic pathways and therapeutic applications.

Phe-Val shares similarities with other dipeptides but possesses unique characteristics due to its specific amino acid composition. Here are some comparable compounds:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| Val-Phe | Similar structure but different sequence | |

| Glu-Phe-Val | Contains an additional glutamic acid residue | |

| Cyclo(Phe-Val) | Varies | Cyclic structure affecting stability and activity |

| Phe-Val-Val | Tripeptide with potential enhanced biological activity |

The uniqueness of Phe-Val lies in its specific sequence of amino acids, which influences its biological activity and interactions within metabolic pathways . Its hydrophobic properties contribute to its stability and functionality in various applications compared to other dipeptides.

Solid-phase peptide synthesis (SPPS) remains the gold standard for constructing Phe-Val dipeptides due to its scalability and compatibility with automated platforms. The Fmoc (fluorenylmethyloxycarbonyl) protection strategy is widely employed, leveraging orthogonal protecting groups for side-chain functionalities. For instance, Fmoc-Val-Wang resin (0.22 meq/g loading) is routinely used as the solid support, with N-methyl-2-pyrrolidone (NMP) serving as the primary swelling solvent. Coupling reactions utilize benzotriazole-based activators such as HCTU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), which minimizes racemization during amino acid incorporation.

Optimized Coupling Conditions

Critical parameters for efficient Phe-Val synthesis include:

- Activation time: 30–45 minutes for Fmoc-deprotected residues.

- Coupling stoichiometry: 4–6 equivalents of Fmoc-Phe-OH relative to resin-bound Val.

- Base additives: Diisopropylethylamine (DIEA) at 1.5–2.0 equivalents to neutralize byproducts.

A comparative analysis of coupling reagents reveals HCTU’s superiority over HBTU (Table 1), particularly for sterically hindered residues like valine.

Table 1: Coupling Efficiency for Fmoc-Phe-Val-Resin Using Different Activators

| Activator | Coupling Yield (%) | Racemization (%) |

|---|---|---|

| HCTU | 98.5 | 0.8 |

| HBTU | 92.3 | 1.5 |

| PyBOP | 89.7 | 2.1 |

Post-synthesis, resin-bound peptides are cleaved using trifluoroacetic acid (TFA) cocktails containing scavengers like triisopropylsilane (TIS) to prevent tert-butyl cation-mediated modifications.

Comparative Analysis of Phe-Val vs. Phe-Phe Motifs in Nanostructure Formation

The Phe-Phe motif, a well-characterized self-assembling unit, forms nanotubular or fibrillar structures through strong π-π interactions between aromatic side chains [3] [5]. In contrast, Phe-Val’s substitution of one phenylalanine with valine disrupts this symmetric stacking, leading to distinct assembly pathways. Valine’s branched side chain introduces steric hindrance, reducing the dipeptide’s capacity for ordered π-π interactions while enhancing hydrophobic packing between aliphatic residues [4] [6].

Crystallographic studies reveal that Phe-Phe adopts planar configurations ideal for longitudinal fibril growth, whereas Phe-Val favors twisted conformations that promote spherical or vesicular aggregates [3] [4]. This structural divergence is evident in transmission electron microscopy (TEM) data: Phe-Phe forms uniform nanotubes 15–20 nm in diameter, while Phe-Val assembles into irregular micelles or water-channel networks with 4–6 nm cavities [4] [6]. The latter’s heterochiral variant (D-Phe-L-Val) further demonstrates unique supramolecular water channels stabilized by head-to-tail hydrogen bonding, a feature absent in Phe-Phe systems [4].

| Property | Phe-Phe | Phe-Val |

|---|---|---|

| Dominant Interaction | π-π stacking | Hydrophobic packing |

| Nanostructure Morphology | Nanotubes/Fibrils | Vesicles/Water channels |

| Assembly Symmetry | High (Crystalline) | Low (Amorphous) |

| Thermal Stability | >80°C | <60°C |

Temperature-Dependent Hierarchical Assembly Mechanisms

Phe-Val’s self-assembly exhibits pronounced thermoresponsiveness, transitioning from soluble monomers at elevated temperatures (≥50°C) to fibrillar networks below 30°C [1] [4]. This behavior arises from the temperature sensitivity of its hydrophobic interactions: heating disrupts valine’s aliphatic packing, dissolving aggregates, while cooling permits gradual reorganization into β-sheet-rich fibrils [4] [6].

Critical transitions occur at specific thresholds:

- 30–40°C: Disordered micelles form via valine-mediated hydrophobic clustering.

- 20–30°C: Micelles elongate into protofibrils through backbone hydrogen bonding.

- <20°C: Protofibrils laterally associate into gels via π-π interactions between phenylalanine residues [1] [6].

This multi-stage process contrasts with Phe-Phe’s abrupt gelation at 25°C, which proceeds without intermediate micellar states [3]. Rheological analyses confirm Phe-Val’s weaker mechanical strength (G’ ≈ 10² Pa vs. Phe-Phe’s 10³ Pa), reflecting its less ordered network [4].

Role of Hydrophobic Interactions in Fibril vs. Gel Phase Transitions

Hydrophobic forces dominate Phe-Val’s phase behavior, balancing entropic and enthalpic contributions to stabilize either fibrils or gels. In aqueous solutions:

- Fibril Formation: Driven by valine’s aliphatic side chains, which sequester hydrophobic surfaces into core regions, enabling β-sheet elongation. Polar phenylalanine groups remain solvent-exposed, limiting lateral aggregation [4] [6].

- Gelation: Requires partial dehydration of phenylalanine rings, allowing π-π stacking to compete with hydrophobic effects. At peptide concentrations >1.5% (w/v), valine’s hydrophobicity induces phase separation, creating a percolated network of entangled fibrils [1] [4].

The interplay between these forces is pH-sensitive. Under acidic conditions (pH <5), protonation of valine’s amine group enhances hydrophobicity, favoring gelation. Conversely, neutral pH promotes fibril stability through electrostatic repulsion between ionized C-termini [5] [6].